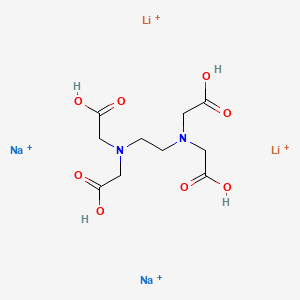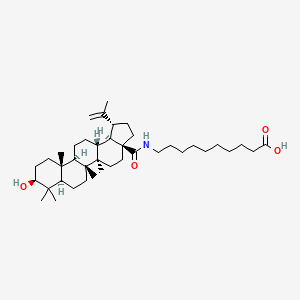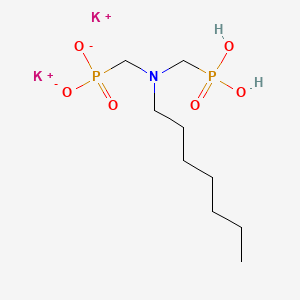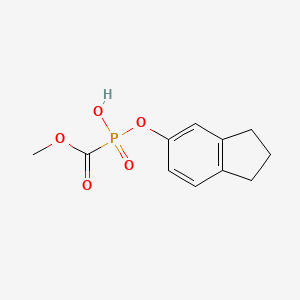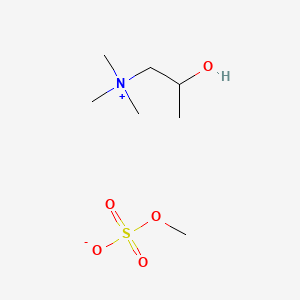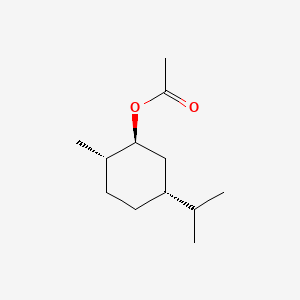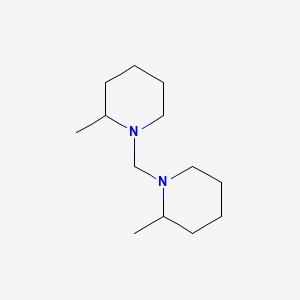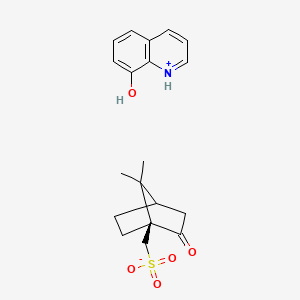
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is a complex organic compound that combines the structural features of 8-hydroxyquinoline and camphor sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of 8-hydroxyquinoline with camphor sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-hydroxyquinoline and camphor sulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and camphor sulfonic acid is added slowly with continuous stirring. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using large-scale crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. The molecular targets include metal-dependent enzymes and proteins, leading to inhibition of their activity. The pathways involved often include disruption of metal homeostasis and generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
Camphor Sulfonic Acid: A sulfonic acid derivative with different applications.
Quinoline Derivatives: Various substituted quinolines with diverse biological activities.
Uniqueness
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is unique due to its combined structural features of 8-hydroxyquinoline and camphor sulfonic acid
特性
CAS番号 |
94293-54-6 |
|---|---|
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC名 |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;quinolin-1-ium-8-ol |
InChI |
InChI=1S/C10H16O4S.C9H7NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;11-8-5-1-3-7-4-2-6-10-9(7)8/h7H,3-6H2,1-2H3,(H,12,13,14);1-6,11H/t7?,10-;/m1./s1 |
InChIキー |
SYCMVVYJIZOHPF-DLGLCQKISA-N |
異性体SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


